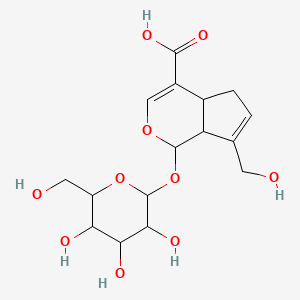

栀子苷

描述

栀子酸是一种天然的化学化合物,归类为环烯醚萜苷类。它存在于多种植物中,包括杜仲和栀子 。由于其多样的生物活性及其潜在的治疗应用,该化合物引起了极大的兴趣。

科学研究应用

栀子酸具有广泛的科学研究应用:

化学:

生物学:

医学:

工业:

作用机制

栀子酸通过多个分子靶点和通路发挥作用。 它激活 Akt/Nrf2/OGG1 通路以缓解细胞氧化应激 。 此外,它已被证明可以调节参与炎症、细胞凋亡和细胞增殖的各种基因的表达 .

生化分析

Biochemical Properties

Geniposidic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-aging effects through antioxidative stress and autophagy induction . It increases the activities and gene expression levels of superoxide dismutase (SOD), reducing the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), which are involved in oxidative stress .

Cellular Effects

Geniposidic acid has been shown to have protective effects on cells. For instance, it protects UVB-induced cytotoxic damage and reduces apoptotic cell death caused by UVB in human keratinocytes . It also decreases the formation of cleaved caspase-3 and reduces both tailed DNA and cyclobutane pyrimidine dimer (CPD), which are increased by UVB .

Molecular Mechanism

The molecular mechanism of geniposidic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, geniposidic acid has been found to activate a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice .

Temporal Effects in Laboratory Settings

Geniposidic acid has shown to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been found to significantly improve cognitive impairment, reduce Aβ accumulation and neuronal apoptosis in AD mice, and alleviate inflammation and axonal injury of Aβ1-42-induced neurons .

Dosage Effects in Animal Models

The effects of geniposidic acid vary with different dosages in animal models. For instance, it has been found to significantly improve the cognitive impairment in AD mice when administered at appropriate dosages .

Metabolic Pathways

Geniposidic acid is involved in various metabolic pathways. For instance, it has been found to follow two distinct metabolic pathways in vivo. The main metabolic pathway involves the hydrolysis of the hydroxyl groups followed by a series of reactions, such as taurine, sulfate, and glucuronide conjugation .

准备方法

合成路线和反应条件: 栀子酸可以通过栀子苷的水解合成,栀子苷是从栀子的果实中提取出来的 。水解过程涉及使用酸性或酶促条件将栀子苷分解成栀子酸和其他副产物。

工业生产方法: 在工业环境中,栀子酸通常采用绿色提取技术从植物来源中提取,以避免有害的有机溶剂 。 提取过程之后是纯化步骤,例如高效液相色谱法,以去除杂质并浓缩化合物 .

化学反应分析

反应类型: 栀子酸经历各种化学反应,包括氧化、还原和取代 .

常见试剂和条件:

氧化: 过氧化氢或高锰酸钾等常见的氧化剂可用于氧化栀子酸。

还原: 硼氢化钠等还原剂可用于还原栀子酸。

取代: 取代反应可在酸性或碱性条件下进行,具体取决于所需产物。

相似化合物的比较

类似化合物:

- 栀子素

- 栀子苷

- 环烯醚萜苷

比较: 栀子酸因其独特的分子结构和所表现出的多种生物活性而独一无二。 虽然栀子素和栀子苷在抗炎和抗氧化特性方面有一些相似之处,但栀子酸在抗衰老和抗癌作用方面具有独特的优势 .

属性

IUPAC Name |

7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDOESGVOWAULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27741-01-1 | |

| Record name | Geniposidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

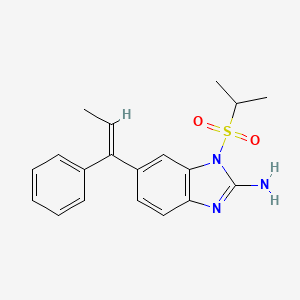

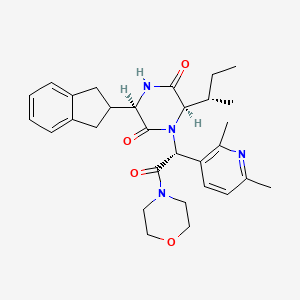

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)